Tetrabutylammonium phosphate

Catalog No.
S1960383
CAS No.
5574-97-0
M.F
C16H36N.H2O4P
C16H38NO4P
M. Wt
339.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium phosphate

CAS Number

5574-97-0

Product Name

Tetrabutylammonium phosphate

IUPAC Name

dihydrogen phosphate;tetrabutylazanium

Molecular Formula

C16H36N.H2O4P
C16H38NO4P

Molecular Weight

339.45 g/mol

InChI

InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

ARRNBPCNZJXHRJ-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-]

The exact mass of the compound Tetrabutylammonium dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium phosphate (CAS 5574-97-0), typically available as a monobasic dihydrogen phosphate salt, is a premium quaternary ammonium compound primarily procured as an advanced ion-pairing reagent for high-performance liquid chromatography (HPLC) and as a supporting electrolyte for non-aqueous electrochemistry [1]. Characterized by its bulky, highly hydrophobic tetrabutyl cation and a buffering phosphate anion, it facilitates the retention and baseline resolution of highly polar, strongly ionized, or polyanionic analytes—such as oligonucleotides, sulfonic acids, and complex disaccharides—on reversed-phase columns. In electrochemical applications, it provides high solubility in organic solvents like dichloromethane (DCM) and acetonitrile, delivering a wide potential window critical for characterizing multielectron oxidation processes [2]. For procurement, its value lies in enabling separations and electrochemical measurements that standard inorganic buffers or simpler organic salts cannot achieve.

Procuring generic alternatives like tetrabutylammonium hydrogen sulfate (TBAHS), tetrabutylammonium acetate (TBAA), or simple inorganic phosphates often results in critical workflow failures [1]. While TBAHS shares the same hydrophobic cation, the sulfate non-counter ion alters the chromatographic hydrophobic index (CHI) and separation factor, frequently failing to resolve structurally similar polyanionic species or causing unacceptable peak tailing. Inorganic phosphates entirely lack the lipophilic tetrabutyl group, causing highly polar analytes to elute unresolved at the solvent front in reversed-phase chromatography. In electrochemistry, substituting TBAP with standard salts can prematurely narrow the anodic electrochemical window, masking high-potential multielectron oxidation events and preventing the observation of quasi-reversible redox states in complex macrocycles[2]. Consequently, substituting TBAP compromises both analytical resolution and electrochemical data integrity.

Baseline Resolution of Strongly Ionized Polyanions in IP-RPLC

In reversed-phase ion-pair liquid chromatography (IP-RPLC) of strongly ionized acid compounds, the choice of the non-counter ion significantly impacts the separation factor. When separating highly polar species, the addition of 5 mM tetrabutylammonium phosphate shifts retention from unresolved co-elution at the solvent front to distinct baseline separation (e.g., retention times of 19 minutes and 11 minutes for specific polyanions on a C-18 column) [1]. In contrast, standard inorganic mobile phases fail to retain these species, and substituting with tetrabutylammonium hydrogen sulfate (TBAHS) alters the chromatographic hydrophobic index (CHI), often failing to achieve the same peak symmetry and resolution for specific polyanionic analytes [2].

Evidence DimensionAnalyte Retention Time and Resolution
Target Compound Data5 mM TBAP (Baseline separation: >10 min retention for target polyanions)
Comparator Or BaselineStandard inorganic buffer (Co-elution at solvent front; ~0 min retention) / TBAHS (Altered CHI and suboptimal resolution)
Quantified Difference>10-minute retention shift and complete baseline resolution vs. 0-minute retention.
ConditionsC-18 reversed-phase column, IP-RPLC of strongly ionized acids/anions.

Procurement of TBAP is essential for analytical workflows requiring the precise quantification of highly polar or strongly ionized compounds that cannot be retained by standard reversed-phase methods.

Expansion of the Non-Aqueous Electrochemical Window

For spectro-electrochemical characterization of complex macrocycles, TBAP serves as an optimal supporting electrolyte. Utilizing 0.1 M to 0.3 M TBAP in dichloromethane (DCM) provides a sufficiently broad electrochemical window to observe both quasi-reversible single-electron redox processes and higher-potential irreversible multielectron oxidations without electrolyte breakdown [1]. Comparators like standard inorganic salts lack sufficient solubility in DCM, while other organic electrolytes may undergo anodic degradation at lower potentials, masking critical high-potential transitions (e.g., distinct UV-Vis-near-IR bands at 753 nm and 868 nm observed with TBAP) [1].

Evidence DimensionAnodic stability and observable redox transitions
Target Compound Data0.1 M - 0.3 M TBAP in DCM (Enables observation of high-potential multielectron oxidation without breakdown)
Comparator Or BaselineStandard electrolytes (Narrower window, premature anodic breakdown or insolubility in DCM)
Quantified DifferenceObservation of distinct high-potential oxidation states vs. masked data due to electrolyte degradation.
ConditionsSpectro-electrochemical oxidation in DCM solvent.

Buyers outfitting advanced electrochemical or battery research labs must select TBAP to ensure electrolyte stability at high potentials in non-aqueous solvents.

Oligonucleotide and Disaccharide Resolution Efficacy

In the purification and structural determination of highly charged biomolecules like 35S-heparan sulfate disaccharides and desalted oligonucleotides, TBAP is utilized as a specialized folding buffer and ion-pairing reagent. Compared to the more common triethylammonium acetate (TEAA), the bulkier tetrabutylammonium cation in TBAP provides significantly higher hydrophobicity, which increases the retention of short, highly charged oligonucleotides on reversed-phase stationary phases [1]. This enhanced hydrophobic interaction, coupled with the buffering capacity of the phosphate anion, yields superior resolution of closely related structural isomers and failed synthesis sequences that TEAA struggles to separate[1].

Evidence DimensionHydrophobic retention of polyanionic biomolecules
Target Compound DataTBAP (High hydrophobicity from tetrabutyl group + phosphate buffering)
Comparator Or BaselineTriethylammonium acetate (TEAA) (Lower hydrophobicity, weaker retention of highly charged species)
Quantified DifferenceEnhanced baseline resolution of structural isomers and short oligonucleotides vs. co-elution or poor separation with TEAA.
ConditionsReverse-phase ion-pairing HPLC (RPIP-HPLC) of oligonucleotides and disaccharides.

For biopharmaceutical procurement, TBAP provides the necessary chromatographic selectivity to purify complex oligonucleotides and glycosaminoglycans to analytical grade.

Ion-Pair Chromatography of Highly Polar Pharmaceuticals and Metabolites

TBAP is the reagent of choice for RPIP-HPLC workflows targeting strongly ionized acids, polyanions, and highly polar pharmaceutical metabolites [1]. Its ability to drastically increase retention times on standard C-18 columns makes it indispensable for quality control and pharmacokinetic assays where standard reversed-phase methods fail to separate analytes from the solvent front.

Non-Aqueous Spectro-Electrochemistry and Materials Science

Due to its high solubility in solvents like dichloromethane and its wide electrochemical window, TBAP is highly recommended as a supporting electrolyte [2]. It is specifically suited for characterizing the redox properties, solvatochromic behavior, and multielectron oxidation states of advanced macrocycles, phthalocyanines, and potential battery materials.

Purification of Oligonucleotides and Complex Carbohydrates

In biomanufacturing and structural biology, TBAP is utilized to resolve closely related structural isomers of disaccharides (e.g., heparan sulfate) and to purify desalted oligonucleotides [3]. The strong hydrophobic interaction provided by the tetrabutyl group ensures that these highly charged biomolecules are effectively retained and separated, ensuring high-purity downstream products.

Physical Description

White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

339.25384569 Da

Monoisotopic Mass

339.25384569 Da

Heavy Atom Count

22

UNII

CRD3CJW5P4

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 11 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5574-97-0

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, phosphate (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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